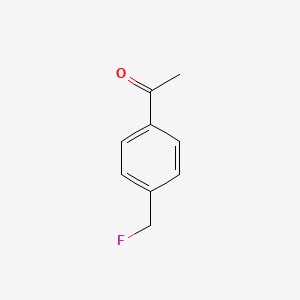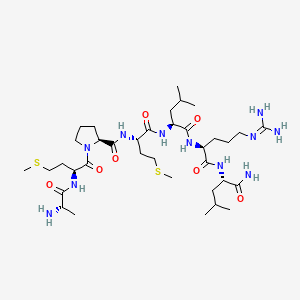
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum is a complex polymeric compound It is synthesized through the polymerization of butanoic acid, 3-oxo-, ethyl ester with 2,2-dimethyl-1,3-propanediol and 2-propanol in the presence of aluminum
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum involves several steps:
Polymerization Reaction: The polymerization process begins with the reaction of butanoic acid, 3-oxo-, ethyl ester with 2,2-dimethyl-1,3-propanediol and 2-propanol. This reaction is typically carried out in the presence of an aluminum catalyst.
Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The specific conditions, such as temperature, pressure, and reaction time, can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors and precise control of reaction parameters. The process may include additional steps such as purification and stabilization to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the polymer.
Aplicaciones Científicas De Investigación
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and polymers.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and biomedical materials.
Industry: The polymer is used in various industrial applications, such as coatings, adhesives, and specialty materials.
Mecanismo De Acción
The mechanism of action of butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester: This compound has a similar structure but differs in the substitution pattern on the butanoic acid moiety.
Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl ester: Another related compound with different functional groups and polymerization patterns.
Uniqueness
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum is unique due to its specific polymer structure and the presence of aluminum
Propiedades
Número CAS |
115271-29-9 |
|---|---|
Fórmula molecular |
C20H43AlO8 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
aluminum;2,2-dimethylpropane-1,3-diol;ethyl 3-oxobutanoate;propan-2-olate |
InChI |
InChI=1S/C6H10O3.C5H12O2.3C3H7O.Al/c1-3-9-6(8)4-5(2)7;1-5(2,3-6)4-7;3*1-3(2)4;/h3-4H2,1-2H3;6-7H,3-4H2,1-2H3;3*3H,1-2H3;/q;;3*-1;+3 |
Clave InChI |
FJBVBKKSURSBFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(CO)CO.[Al+3] |
SMILES canónico |
CCOC(=O)CC(=O)C.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(CO)CO.[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione](/img/structure/B568338.png)

![1H-2,6a-Methanocyclopenta[c][1,2]diazocine](/img/structure/B568340.png)







